molecular formula C9H13N3O B12988635 3-Amino-5,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one

3-Amino-5,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one

Cat. No.: B12988635
M. Wt: 179.22 g/mol
InChI Key: PQVXJVNDJWFUKF-UHFFFAOYSA-N
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Description

3-Amino-5,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one typically involves the reaction of 3-amino-1,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4,6(5H)-dione with diketones or β-ketoesters . The reaction conditions often include the use of hydrazine hydrate in an acetic acid solution .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrazolopyridine ring .

Scientific Research Applications

3-Amino-5,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one involves its interaction with molecular targets such as TrKA. The compound binds to the active site of the kinase, inhibiting its activity and thereby exerting anticancer effects . Molecular docking studies have shown that the compound fits tightly into the active site, disrupting the kinase’s function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is unique due to its specific substitution pattern and the presence of an amino group, which imparts distinct chemical and biological properties. Its potential as a TrKA inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-amino-5,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4-one

InChI

InChI=1S/C9H13N3O/c1-9(2)3-4-12-7(8(9)13)6(10)5-11-12/h5H,3-4,10H2,1-2H3

InChI Key

PQVXJVNDJWFUKF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN2C(=C(C=N2)N)C1=O)C

Origin of Product

United States

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